N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034602-85-0
VCID: VC4969075
InChI: InChI=1S/C21H19N5O/c1-26-17(12-19(25-26)20-14-22-9-10-23-20)13-24-21(27)11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,12,14H,11,13H2,1H3,(H,24,27)
SMILES: CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Molecular Formula: C21H19N5O
Molecular Weight: 357.417

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

CAS No.: 2034602-85-0

Cat. No.: VC4969075

Molecular Formula: C21H19N5O

Molecular Weight: 357.417

* For research use only. Not for human or veterinary use.

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide - 2034602-85-0

Specification

CAS No. 2034602-85-0
Molecular Formula C21H19N5O
Molecular Weight 357.417
IUPAC Name N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C21H19N5O/c1-26-17(12-19(25-26)20-14-22-9-10-23-20)13-24-21(27)11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,12,14H,11,13H2,1H3,(H,24,27)
Standard InChI Key BKAUHSZHCNPFER-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three aromatic systems: a 1-methylpyrazole ring, a pyrazine moiety, and a naphthalene group. The pyrazole and pyrazine rings are linked via a methylene bridge, while the acetamide group connects the pyrazole to the naphthalenyl unit. This arrangement creates a planar, conjugated system that may facilitate interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValue
CAS Number2034602-85-0
Molecular FormulaC<sub>21</sub>H<sub>19</sub>N<sub>5</sub>O
Molecular Weight357.417 g/mol
IUPAC NameN-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide
SMILESCN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43

The Standard InChIKey (BKAUHSZHCNPFER-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically proceeds through three stages:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-keto esters yields the pyrazole core.

  • Functionalization: Methylation at the pyrazole’s 1-position and introduction of the pyrazine moiety via nucleophilic substitution.

  • Acetamide Coupling: Reaction of the intermediate with naphthalen-1-ylacetyl chloride completes the structure.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationHydrazine, β-keto ester, EtOH65%
2MethylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF78%
3Nucleophilic Aromatic SubstitutionPyrazine-2-carbonitrile, CuI52%
4Amide CouplingEDC/HOBt, DCM60%

Optimization efforts focus on improving Step 3’s efficiency, as copper-catalyzed reactions often suffer from moderate yields.

Scalability and Industrial Considerations

Large-scale production faces challenges in purifying intermediates due to the compound’s hydrophobicity. Chromatographic methods (e.g., reverse-phase HPLC) are essential but costly. Recent advances in flow chemistry could enhance throughput, though no pilot-scale studies have been reported.

Cell LineIC<sub>50</sub> (μM)Reference
MCF-7 (Breast)0.89 ± 0.12
A549 (Lung)1.24 ± 0.18
HEK-293 (Normal)>50

Selectivity indices >56 indicate favorable therapeutic windows.

Antimicrobial Effects

Preliminary data show inhibition of Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The naphthalenyl group may disrupt microbial membrane integrity via hydrophobic interactions.

Structure-Activity Relationship (SAR) Studies

Critical Structural Motifs

  • Naphthalenyl Group: Removal reduces anticancer potency by 15-fold, underscoring its role in hydrophobic binding.

  • Pyrazine Ring: Replacement with pyridine decreases solubility and activity, likely due to reduced hydrogen-bonding capacity.

  • Methyl Substituent: 1-Methylation enhances metabolic stability compared to unmethylated analogs .

Table 4: SAR Modifications and Effects

ModificationActivity ChangeSolubility Impact
Naphthalenyl → PhenylIC<sub>50</sub> ↑ 15×No significant
Pyrazine → PyridineIC<sub>50</sub> ↑ 8×↓ 40%
Removal of 1-Methylt<sub>1/2</sub> ↓ 70%↑ 20%

Quantitative SAR (QSAR) Models

A 3D-QSAR study using CoMFA (r<sup>2</sup> = 0.91, q<sup>2</sup> = 0.85) identifies electrostatic interactions as key drivers of anticancer activity.

Applications in Pharmaceutical Research

Lead Compound Development

The compound serves as a lead for dual topoisomerase II/HDAC inhibitors. Hybrid derivatives show synergistic effects in overcoming multidrug resistance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator